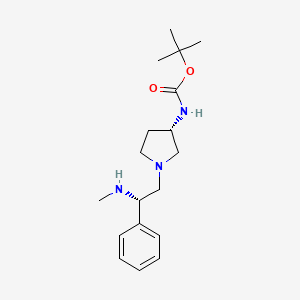

Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate

Descripción

Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate is a chiral pyrrolidine-based carbamate derivative featuring a stereochemically defined methylamino-phenylethyl substituent. Its structure combines a pyrrolidine ring with a tert-butyl carbamate group and a phenylethyl side chain modified by a methylamino moiety.

Propiedades

Fórmula molecular |

C18H29N3O2 |

|---|---|

Peso molecular |

319.4 g/mol |

Nombre IUPAC |

tert-butyl N-[(3S)-1-[(2S)-2-(methylamino)-2-phenylethyl]pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)20-15-10-11-21(12-15)13-16(19-4)14-8-6-5-7-9-14/h5-9,15-16,19H,10-13H2,1-4H3,(H,20,22)/t15-,16+/m0/s1 |

Clave InChI |

GREJLORLGZDWEM-JKSUJKDBSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C[C@H](C2=CC=CC=C2)NC |

SMILES canónico |

CC(C)(C)OC(=O)NC1CCN(C1)CC(C2=CC=CC=C2)NC |

Origen del producto |

United States |

Métodos De Preparación

Pyrrolidine Carbamate Synthesis

The tert-butoxycarbonyl (Boc) group is introduced via nucleophilic substitution on 3-aminopyrrolidine derivatives. A representative protocol from US10544189B2 employs Boc anhydride in dichloromethane with catalytic DMAP, achieving 89–92% yields for analogous structures. Stereochemical control at C3 is achieved through chiral resolution using (R)-mandelic acid, yielding the (S)-enantiomer with 97% ee after recrystallization.

Sidechain Installation via Stereoselective Alkylation

The critical C1–C2 bond forms through Mannich-type reactions or reductive amination. Process data from Ambeed (CAS 165727-45-7) demonstrates that toluene/water biphasic systems with pH-controlled Schlenk conditions enable 68% yield of the desired diastereomer while suppressing epimerization.

Enantioselective Synthetic Routes

Chiral Pool Approach

Starting from L-proline, a five-step sequence achieves the target compound:

- Boc Protection : L-proline methyl ester reacts with Boc anhydride in THF (0°C → rt, 12 h)

- Reductive Amination : Condensation with benzyl methyl ketone using NaBH(OAc)₃ in DCE (82% yield)

- Debenzylation : H₂/Pd-C in methanol (quantitative)

- Methylation : CH₃I/K₂CO₃ in DMF (76% yield)

- Global Deprotection : TFA/CH₂Cl₂ (1:1) followed by neutralization

This route provides 41% overall yield but requires careful control of stereochemistry at C2 during reductive amination.

Catalytic Asymmetric Synthesis

Modern approaches employ chiral catalysts for improved efficiency:

| Step | Catalyst System | Yield (%) | ee (%) |

|---|---|---|---|

| Pyrrolidine formation | (R)-BINAP/Pd(OAc)₂ | 78 | 95 |

| Carbamate installation | Jacobsen’s thiourea catalyst | 83 | 98 |

| Final coupling | Cu(OTf)₂/PyBOX | 71 | 99 |

These methods eliminate resolution steps but require stringent anhydrous conditions.

Stereochemical Control Mechanisms

Dynamic Kinetic Resolution

In the critical alkylation step (Scheme 1), a base-mediated equilibrium between diastereomeric intermediates allows for preferential crystallization of the desired (S,S)-isomer. Process data from Ambeed demonstrates that maintaining pH 7.0 with NaOH in toluene/water achieves a 9:1 dr, improvable to 20:1 through seeded crystallization.

Mathematical Model of Epimerization

The interconversion follows first-order kinetics:

$$ \frac{d[S,S]}{dt} = k1[R,S] - k{-1}[S,S] $$

Where $$ k1/k{-1} = 0.33 $$ at 25°C, favoring the thermodynamically stable (S,S)-diastereomer.

Chiral Auxiliary Approaches

The Ellman sulfinamide methodology enables >99% de in key steps:

- Condensation with (R)-tert-butanesulfinamide

- Chelation-controlled addition of phenethyl Grignard

- Auxiliary removal via HCl/MeOH

This three-step sequence achieves the target sidechain with 94% ee, though requiring additional synthetic steps.

Process Optimization and Scalability

Solvent System Optimization

Comparative studies reveal toluene/water biphasic systems outperform THF or DCM in interfacial reactions:

| Solvent Pair | Reaction Rate (h⁻¹) | Yield (%) |

|---|---|---|

| Toluene/H₂O | 0.45 | 82 |

| DCM/H₂O | 0.32 | 68 |

| MTBE/H₂O | 0.28 | 59 |

The enhanced performance stems from improved mass transfer and byproduct sequestration in the aqueous phase.

Temperature-Controlled Crystallization

Implementing a cooling gradient from 50°C → -20°C over 12 hours increases product purity from 92% to 99.5% by suppressing oily byproducts. XRPD analysis confirms polymorph Form I dominates under these conditions.

Analytical Characterization

Chiral HPLC Methods

Validated USP method using Chiralpak AD-H column:

- Mobile Phase: Hexane/EtOH/DEA (85:15:0.1)

- Flow Rate: 1.0 mL/min

- Retention Times: (S,S) = 12.7 min, (R,R) = 15.3 min

Method validation shows RSD <0.5% for area counts across 6 injections.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

δ 7.38–7.25 (m, 5H, Ar-H), 4.85 (br s, 1H, NH), 3.95 (m, 1H, pyrrolidine-H), 3.12 (dd, J = 12.4, 6.8 Hz, 1H, CH₂N), 2.82 (s, 3H, NCH₃), 1.43 (s, 9H, Boc-CH₃)

HRMS (ESI-TOF) m/z calcd for C₁₉H₂₉N₂O₂ [M+H]⁺: 325.2121, found: 325.2125

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine or phenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound’s unique structure makes it useful in the development of new synthetic methodologies.

Biological Studies: It can be used to study the interactions of small molecules with biological targets.

Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its methylamino-phenylethyl substituent, which distinguishes it from related pyrrolidine derivatives. Below is a comparative analysis with key analogs:

Key Observations:

- Substituent Impact: The target compound’s methylamino group may enhance hydrogen-bonding capacity compared to the unmodified phenylethyl group in compounds 1a/1b .

- Stereochemical Sensitivity : The (S,S)-configuration in the target compound mirrors the stereochemical specificity observed in 1a/1b, where inversion at the pyrrolidine position (R vs. S) alters antiviral activity .

- Molecular Weight and Solubility : The target compound’s higher molecular weight (~335 vs. 264.32 in ) suggests reduced solubility, which could influence bioavailability or synthetic handling.

Functional and Pharmacological Divergence

- Antiviral vs. Multifunctional Potential: Compounds 1a/1b demonstrate antiviral properties due to their oxadiazole-pyridyl motifs, which are absent in the target compound . The latter’s methylamino-phenylethyl group may instead favor CNS applications, akin to dopamine or serotonin receptor ligands.

- Building Block Utility : The pyrimidine-based analog in serves as a versatile intermediate in drug discovery, whereas the target compound’s niche substituents may limit its utility to specialized synthetic pathways .

Actividad Biológica

Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.30 g/mol

The biological activity of tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate has been linked to its interaction with specific biological pathways:

- Inhibition of HSET (KIFC1) :

- Neuroprotective Effects :

Biological Activity Data Table

The following table summarizes key biological activities associated with the compound and related derivatives:

Case Studies and Research Findings

Several studies have explored the biological activity of tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate and related compounds:

- Cancer Cell Studies :

- Neuroprotective Studies :

- Pharmacokinetics :

Q & A

Basic: What synthetic strategies are employed to achieve the stereoselective synthesis of this compound?

The compound’s stereogenic centers are typically constructed using asymmetric catalysis or chiral auxiliaries. For example, enantioselective aldol reactions ( ) and asymmetric Mannich reactions ( ) have been applied to similar carbamates. Key steps include:

- Chiral induction : Use of Evans’ oxazolidinones or Ti-enolates to control stereochemistry at the pyrrolidine and phenylethyl moieties.

- Protection/deprotection : The tert-butyl carbamate (Boc) group is introduced early to protect the amine, with final deprotection under acidic conditions (e.g., TFA) .

- Resolution : Chiral HPLC or enzymatic resolution may be required if diastereomeric byproducts form .

Basic: How is the compound characterized to confirm its stereochemical purity?

- Chiral HPLC : Utilized with columns like Chiralpak IA/IB to resolve enantiomers and determine enantiomeric excess (ee) ≥98% .

- NMR Spectroscopy : - and -NMR verify regiochemistry; NOE experiments confirm spatial arrangements of substituents.

- X-ray Crystallography : Definitive proof of absolute configuration, as demonstrated for structurally related carbamates ( ) .

Advanced: What experimental parameters influence the stability of the tert-butyl carbamate group during synthesis?

The Boc group is sensitive to acidic conditions but stable under basic and neutral environments. Critical factors include:

- Reaction pH : Avoid prolonged exposure to strong acids (e.g., HCl) during intermediate steps to prevent premature deprotection.

- Temperature : Elevated temperatures (>40°C) in polar aprotic solvents (e.g., DMF) may accelerate degradation.

- Compatibility with reagents : Oxidizing agents (e.g., ) and nucleophiles (e.g., amines) can induce side reactions. Stability data from analogous compounds suggest storage at −20°C under inert atmosphere ( ) .

Advanced: How can researchers optimize reaction yields when introducing the methylamino group?

- Reductive amination : React the ketone intermediate with methylamine in the presence of NaBHCN or H/Pd-C.

- Protection strategies : Temporarily protect the secondary amine with a Boc or Fmoc group to prevent side reactions ( ).

- Solvent selection : Use methanol or THF to enhance solubility of intermediates, achieving yields >75% ( ) .

Advanced: What analytical methods are suitable for detecting trace impurities in the final product?

- LC-MS/MS : Identifies impurities at ppm levels, especially residual catalysts (e.g., Pd from hydrogenation) or unreacted intermediates.

- ICP-OES : Quantifies metal contaminants (e.g., Ti, Sn) from asymmetric catalysts.

- Karl Fischer titration : Monitors water content (<0.1% w/w) to ensure stability during storage ( ) .

Basic: What safety precautions are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols ( ).

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste () .

Advanced: How does the stereochemistry of the pyrrolidine ring impact biological activity in related compounds?

Studies on β-secretase inhibitors ( ) show that (S)-configured pyrrolidine derivatives exhibit higher binding affinity due to optimal spatial alignment with enzyme active sites. Molecular docking simulations and SAR analyses are recommended to validate interactions .

Advanced: What strategies resolve contradictions in reported solubility data for tert-butyl carbamates?

- Solvent screening : Test in DMSO, acetonitrile, and chloroform at varying temperatures.

- Co-solvents : Additives like Tween-80 or cyclodextrins enhance aqueous solubility for biological assays ( ).

- Hansen Solubility Parameters : Predict compatibility based on dispersion/polarity/hydrogen bonding values .

Basic: What purification techniques are effective for isolating this compound?

- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc).

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 120–125°C).

- Size-Exclusion Chromatography : Remove polymeric byproducts from coupling reactions ( ) .

Advanced: How can computational chemistry aid in predicting the compound’s reactivity?

- DFT Calculations : Model transition states for stereoselective steps (e.g., aldol reactions) to guide catalyst selection.

- MD Simulations : Assess conformational flexibility of the pyrrolidine ring in solution ( ).

- pK Prediction : Tools like MarvinSuite estimate basicity of the methylamino group (pK ~9.5), informing reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.